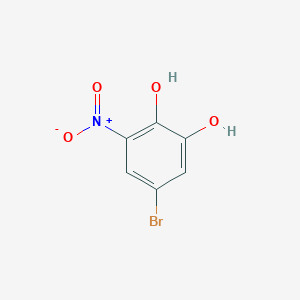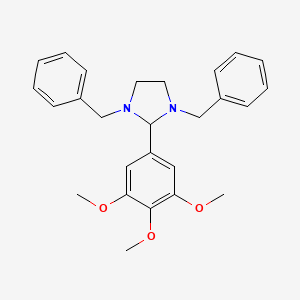
2-(2-tert-butylphenoxy)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(2-tert-butylphenoxy)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules that can help infer some aspects of the compound .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by the presence of amide groups, which can adopt various conformations and engage in hydrogen bonding. The first paper discusses the crystal structure of related acetamide compounds, highlighting the importance of the conformation of the acetamide moiety and the interplanar angles between amide groups . These structural features can influence the overall shape and reactivity of the molecule.
Chemical Reactions Analysis
Acetamide derivatives can participate in a variety of chemical reactions, primarily due to the reactivity of the amide bond. The presence of substituents such as tert-butyl, cyano, and benzothiophene groups can further influence the reactivity. The papers suggest that hydrogen bonding plays a significant role in the chemical behavior of these molecules, with both standard N-H...O and non-standard C-H...O hydrogen bonds being present . These interactions can affect the reactivity and could be involved in reactions such as nucleophilic substitutions or additions.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of hydrogen bonds can affect the melting and boiling points, solubility, and crystal packing of these compounds. The papers describe how hydrogen bonding and packing interactions result in distinct hydrophilic and hydrophobic areas within the crystal structures . These properties are crucial for understanding the behavior of the compound in different environments and can affect its potential applications.
Wissenschaftliche Forschungsanwendungen
Chemoselective Acetylation in Drug Synthesis
Research on the chemoselective acetylation of aminophenols, which share a structural motif with the compound , highlights its potential utility in the synthesis of intermediates for antimalarial drugs. The study by Magadum and Yadav (2018) demonstrated the use of Novozym 435 in catalyzing the acetylation process, emphasizing the relevance of such chemical transformations in drug development processes (Deepali B Magadum & G. Yadav, 2018).
Asymmetric Hydrogenation for Chiral Pharmaceuticals
The development of rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups, as discussed by Imamoto et al. (2012), is pivotal for asymmetric hydrogenation, crucial in the synthesis of chiral pharmaceutical ingredients. This research suggests potential applications in enhancing the efficiency and selectivity of chemical reactions important for drug development (T. Imamoto et al., 2012).
Antioxidant Activity Studies
Investigations into the antioxidant activities of phenols and catechols, including compounds with tert-butyl groups, provide insights into the design of molecules with enhanced radical scavenging properties. The study by Barclay et al. (1999) on the H-atom donating activities of such molecules in various solvents underscores the importance of structural features in determining antioxidant effectiveness (L. Barclay, C. E. Edwards & M. Vinqvist, 1999).
Synthesis and Characterization of Novel Compounds
Research by Fuloria et al. (2009) on the synthesis and antimicrobial evaluation of novel imines and thiazolidinones derived from chloro-methylphenoxy acetohydrazide showcases the importance of novel synthetic routes in discovering potential antimicrobial agents. This aligns with the exploration of new chemical entities for pharmacological applications (N. Fuloria et al., 2009).
Eigenschaften
IUPAC Name |
2-(2-tert-butylphenoxy)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S/c1-14-9-10-15-16(12-23)21(27-19(15)11-14)24-20(25)13-26-18-8-6-5-7-17(18)22(2,3)4/h5-8,14H,9-11,13H2,1-4H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYDKIXRNQJWQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)COC3=CC=CC=C3C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-cyclopropyl-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2511834.png)



![Methyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether](/img/structure/B2511839.png)
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2511840.png)


![2-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2511845.png)
![3-Methylisothiazolo[5,4-D]pyrimidin-4(5H)-one](/img/structure/B2511847.png)

![(1R,3s,5S)-3-(pyridin-2-yloxy)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2511853.png)
![(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2511854.png)
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2511856.png)